N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide
Overview
Description
“N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide” is a complex organic compound. It contains a 9-methyl-9-azabicyclo[3.3.1]nonan-3-yl group, which is a type of azabicycloalkane, a class of organic compounds containing a nitrogen atom . This group is attached to an indazole-3-carboxamide moiety, which is a type of heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives involves reacting a 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a ruthenium complex . Another study reported the synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, 9-azabicyclo[3.3.1]nonan-3-one derivatives have been used in the oxidation of alcohols to afford the corresponding carbonyl compounds . Another study reported the reductive amination of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones in the presence of sodium triacetoxyhydridoborate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one has a molecular weight of 153.22, is a white to yellow to yellow-brown solid, and is stored at room temperature .Scientific Research Applications
Method Development in Pharmaceutical Analysis
A study by Rao et al. (2017) focused on developing a high-performance liquid chromatography method for determining granisetron hydrochloride and related impurities, including N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide. This method is significant in ensuring the purity and efficacy of pharmaceutical compounds.
Crystallography in Drug Analysis
A crystallographic study by Ravikumar & Sridhar (2010) examined the structure of granisetron, which includes the N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide moiety. This research aids in understanding the interaction of pharmaceuticals with metal complexes.
Pharmacological Research
A pharmacological study by Langlois et al. (1996) investigated the effects of granisetron, which contains the chemical moiety , on visceral hypersensitivity. This contributes to the understanding of drug mechanisms in conditions like irritable bowel syndrome.
Radioligand Development
Robertson et al. (1990) synthesized a radioligand, LY278584, containing a variant of N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide, for studying 5HT3 receptors. This is crucial for biochemical studies of receptor interactions.
Synthesis and Structural Analysis of Carbamates
Iriepa et al. (2004) conducted a study on carbamates derived from 9-methyl-9-azabicyclo[3.3.1]nonan-3β-ol, related to the chemical . The study provides insights into the synthesis and structural characteristics of these compounds.
Safety And Hazards
The safety and hazards of similar compounds have been documented. For instance, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Another compound, Endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, also has similar hazard statements .
Future Directions
The future directions for the study of “N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For example, one study mentioned that further explorations of the mechanism of cell kill are under investigation .
properties
IUPAC Name |
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-21-12-5-4-6-13(21)10-11(9-12)18-17(22)16-14-7-2-3-8-15(14)19-20-16/h2-3,7-8,11-13H,4-6,9-10H2,1H3,(H,18,22)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVQAOGYNZNTIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564037 | |
Record name | N-(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide | |
CAS RN |
107007-95-4 | |
Record name | N-(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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